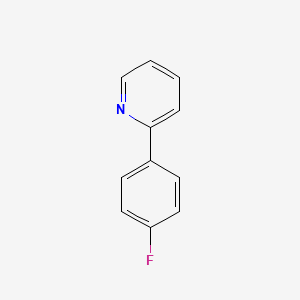

2-(4-Fluorophenyl)pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWIDTQQBWGUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207573 | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-53-3 | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58861-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Fluorophenyl Pyridine and Its Functionalized Analogs

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, stands as a cornerstone for the construction of the aryl-pyridine linkage in 2-(4-fluorophenyl)pyridine. These methods are valued for their efficiency and broad substrate scope.

Suzuki-Miyaura Coupling Protocols for Aryl-Pyridine Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it highly suitable for the synthesis of 2-arylpyridines. nih.gov This reaction typically involves the coupling of a pyridine (B92270) derivative with an organoboron compound in the presence of a palladium catalyst. For the synthesis of this compound, this would involve reacting a 2-halopyridine with 4-fluorophenylboronic acid or vice versa.

The reaction conditions are crucial for achieving high yields and selectivity. A typical protocol might involve using a palladium catalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water). nih.govmdpi.com The reaction tolerates a wide range of functional groups, allowing for the synthesis of various functionalized analogs. nih.gov For instance, the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been shown to be effective, demonstrating the utility of this method for creating highly substituted pyridine derivatives. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis This table is interactive. Click on the headers to sort.

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 85 | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| 2-Bromopyridine | 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 78 | rsc.org |

Other Palladium-Catalyzed Coupling Approaches in Pyridine Synthesis

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are instrumental in pyridine synthesis. A notable strategy involves the direct C-H arylation of pyridine N-oxides. researchgate.netarkat-usa.orgorgsyn.org This approach circumvents the need for pre-functionalized pyridines (e.g., halopyridines). In this method, pyridine N-oxide is reacted with an arylating agent, such as an aryl halide or an aryl triflate, in the presence of a palladium catalyst. arkat-usa.org The N-oxide group serves as a directing group, facilitating selective C-H activation at the C2 position. The resulting 2-arylpyridine N-oxide can then be easily deoxygenated to afford the final 2-arylpyridine. arkat-usa.orgorgsyn.org

This methodology has been successfully applied using various arylating agents, including aryl bromides, aryl triflates, and even potassium aryltrifluoroborates. arkat-usa.orgrsc.org The choice of ligand and reaction conditions can influence the regioselectivity, especially with non-symmetrical pyridine N-oxides. researchgate.net

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying pyridine scaffolds. These methods avoid the pre-installation of functional groups, streamlining the synthetic process.

Minisci-Type C-H Alkylation for Pyridine Derivatives

The Minisci reaction is a classic method for the radical alkylation of electron-deficient heterocycles like pyridine. semanticscholar.orgnih.gov This reaction involves the generation of a nucleophilic radical species, typically from a carboxylic acid via oxidative decarboxylation, which then attacks the protonated pyridine ring. semanticscholar.org While the classic Minisci reaction often leads to mixtures of regioisomers, recent advancements have enabled more selective functionalization. semanticscholar.orgnih.gov

For instance, the use of a removable blocking group can direct the alkylation to a specific position. A maleate-derived blocking group has been shown to enable selective Minisci-type decarboxylative alkylation at the C4 position of pyridines. semanticscholar.orgnih.gov This approach allows for the synthesis of valuable C4-alkylated pyridines, which can be challenging to obtain through other direct methods. semanticscholar.org The reaction is typically carried out using a silver salt (e.g., AgNO₃) and an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in a solvent mixture such as DCE/H₂O. nih.gov

Aerobic C-N Bond Activation in Heterocycle Construction

A novel and environmentally friendly approach to pyridine synthesis involves the aerobic activation of C-N bonds. rsc.orgrsc.org This strategy utilizes molecular oxygen as the sole oxidant and can be performed under transition-metal-free conditions. rsc.orgrsc.org In a typical reaction, a primary alkyl amine undergoes a dioxygen-induced C-N bond activation in the presence of a ketone to construct the pyridine ring. rsc.orgrsc.org This method is attractive due to its use of a benign oxidant and its broad substrate scope, including various ketones. rsc.org Visible light-induced aerobic C-N bond activation has also been developed as a photocatalytic strategy for preparing 2-arylpyridines. researchgate.net

Cyclization and Condensation Reactions for Scaffold Assembly

The fundamental pyridine scaffold can be constructed through various cyclization and condensation reactions. These methods often involve the reaction of simpler, acyclic precursors to build the heterocyclic ring.

One such approach is the metal-free oxidative cyclization of acetophenones with diamines. rsc.org For example, the reaction of an acetophenone (B1666503) with 1,3-diaminopropane (B46017) can lead to the formation of a 2-phenylpyridine. rsc.org The reaction proceeds through the formation of an imine, followed by oxidative C-N bond cleavage, C-C bond formation, and subsequent oxidation to yield the pyridine skeleton. researchgate.net Another strategy involves the vapor-phase cyclization of acetophenone with components like ethanol, formaldehyde, and ammonia (B1221849) over a solid acid catalyst. researchgate.net Additionally, the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air provides a metal-free and convenient route to 2,6-diarylpyridines. organic-chemistry.org These methods offer alternative pathways to the pyridine core, which can then be further functionalized if necessary.

Synthesis of Imidazo[4,5-c]pyridine Derivatives Incorporating 4-Fluorophenyl Moieties

The imidazo[4,5-c]pyridine scaffold is a key structural motif in many biologically active compounds. The incorporation of a 4-fluorophenyl group can significantly influence the pharmacological properties of these molecules.

Several methods have been developed for the synthesis of 2-(4-fluorophenyl)-substituted imidazo[4,5-c]pyridines. A common approach involves the condensation of 3,4-diaminopyridine (B372788) with a 4-fluorobenzaldehyde (B137897) derivative. jscimedcentral.comnih.gov Traditional methods often require harsh reaction conditions, such as high temperatures and the use of toxic reagents like polyphosphoric acid or phosphorus oxychloride. jscimedcentral.com To circumvent these issues, more efficient and greener methodologies have been explored. For instance, zinc triflate has been shown to be an effective catalyst for the reaction of 3,4-diaminopyridine with substituted aryl aldehydes in refluxing methanol, providing good yields of the desired products under milder conditions. jscimedcentral.com

Another strategy involves the reaction of 3,4-diaminopyridine with a sodium bisulfite adduct of 4-fluorobenzaldehyde. nih.gov Subsequent alkylation of the resulting 5H-imidazo[4,5-c]pyridine can lead to the formation of N-substituted regioisomers. nih.gov The regioselectivity of these reactions can be determined using advanced NMR techniques like 2D-NOESY and HMBC. nih.gov

Researchers have also synthesized N-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-4-fluorobenzamide and related ureas, which have been evaluated for their antimycobacterial activity. rsc.org These syntheses highlight the versatility of the imidazo[4,5-c]pyridine core in developing new therapeutic agents.

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| 3,4-Diaminopyridine, 4-Fluorobenzaldehyde | Zinc Triflate, Methanol (reflux) | 2-(4-Fluorophenyl)-1H-imidazo[4,5-c]pyridine | Good | jscimedcentral.com |

| 3,4-Diaminopyridine, Na2S2O5 adduct of 4-Fluorobenzaldehyde | - | 5H-imidazo[4,5-c]pyridines | - | nih.gov |

| 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine, 4-Fluorobenzoyl chloride | - | N-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-4-fluorobenzamide | - | rsc.org |

Formation of Pyridazinone and Indeno[1,2-b]pyridin-5-one Frameworks

The this compound moiety also serves as a building block for the synthesis of other important heterocyclic systems, including pyridazinones and indeno[1,2-b]pyridin-5-ones.

Pyridazinone Derivatives:

The synthesis of pyridazinone derivatives often starts from precursors that can be transformed into the desired heterocyclic ring. For example, 2-(4-fluorophenyl)-butyric acid can be converted to a hydrazide, which then undergoes cyclization to form a 3(2H)-pyridazinone derivative. bohrium.com Another approach involves the hydrolysis of a 3-chloro-6-substituted pyridazine (B1198779) in glacial acetic acid to yield the corresponding 6-(substituted)-3(2H)-pyridazinone. nih.gov A recently synthesized example is 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), which was prepared and characterized for its potential antiviral activity. mdpi.comresearchgate.net

| Starting Material | Key Reaction Step | Product | Application | Reference |

| 2-(4-Fluorophenyl)-butyric acid | Cyclization of hydrazide | 3(2H)-one pyridazinone derivative | Antioxidant | bohrium.com |

| 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine | Hydrolysis in acetic acid | 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone | MAO-B inhibitor | nih.gov |

| - | - | 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) | Antiviral | mdpi.comresearchgate.net |

Indeno[1,2-b]pyridin-5-one Frameworks:

Indeno[1,2-b]pyridin-5-one derivatives containing a 4-fluorophenyl substituent have been synthesized and evaluated for their biological activities. tandfonline.comnih.gov One synthetic route involves the reaction of a hydrazonal precursor to form the indeno[1,2-b]pyridin-5-one core. tandfonline.com For instance, 2-(4-fluorophenyl)-3-((4-fluorophenyl)diazenyl)-5H-indeno[1,2-b]pyridin-5-one was synthesized and characterized as part of a study on new antibacterial and anti-biofilm agents. tandfonline.com Microwave-assisted synthesis has also been employed to create these frameworks, highlighting a move towards more efficient synthetic methods. nih.gov

| Compound | Synthetic Approach | Biological Activity | Reference |

| 2-(4-fluorophenyl)-3-((4-fluorophenyl)diazenyl)-5H-indeno[1,2-b]pyridin-5-one | From hydrazonal precursor | Antibacterial, Anti-biofilm | tandfonline.com |

| 4-(4-Flourophenyl)-substituted 5H-indeno[1,2-b]pyridinols | Microwave-assisted synthesis | Anticancer | nih.gov |

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of various heterocyclic compounds, including those containing the this compound scaffold. cardiff.ac.ukscispace.commdpi.com

This approach offers several advantages, such as reduced reaction times, elimination of bulk solvents, and sometimes, altered selectivity compared to solution-phase reactions. scispace.com For instance, the synthesis of iron(II) photosensitizers containing pyridine ligands has been achieved in high yields (73–99%) using a one-pot, two-step ball-milling protocol, drastically reducing reaction times and avoiding the use of toxic solvents. scispace.com

While direct mechanochemical synthesis of this compound itself is not extensively detailed in the provided results, the successful application of ball milling to synthesize related quinolines and other N-heterocycles suggests its potential for this target molecule. rsc.orgresearchgate.netacs.org For example, a total mechanosynthesis of a pitavastatin (B1663618) intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, has been reported, showcasing the power of this technique in multi-step syntheses. rsc.orgresearchgate.net

Development of Novel Synthetic Pathways for N-(4-Fluorophenyl)pyridine-2-carboxamide Systems

N-(4-Fluorophenyl)pyridine-2-carboxamides are another class of compounds with significant biological interest. Novel synthetic pathways are continuously being developed to improve efficiency and yield.

One common method for synthesizing these amides is through the condensation reaction of a pyridine carboxylic acid with an aniline (B41778) derivative. nih.gov For example, N-(2-((4-fluorophenyl)amino)phenyl)nicotinamide was prepared by reacting nicotinic acid with the appropriate aniline intermediate. nih.gov

A more scalable approach involves the conversion of the pyridine carboxylic acid to its acyl chloride using a reagent like thionyl chloride, followed by reaction with the aniline. This method has been shown to achieve yields exceeding 80%. Direct amidation using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) provides another route, with reported yields in the range of 68–72%.

Furthermore, N-(4-fluorophenyl)pyridine-2-carbothioamide has been used as a ligand to synthesize various organometallic complexes with ruthenium(II), osmium(II), rhodium(III), and iridium(III). mdpi.com These complexes have been investigated for their anticancer properties, demonstrating the utility of the N-(4-fluorophenyl)pyridine-2-carboxamide scaffold in coordination chemistry and drug design. mdpi.com

| Synthetic Method | Reagents | Product | Yield (%) | Reference |

| Condensation Reaction | Pyridine carboxylic acid, Aniline derivative | N-(Aryl)pyridine-carboxamide | - | nih.gov |

| Acyl Chloride Route | Thionyl chloride, Aniline | 2-Fluoro-N-phenylpyridine-4-carboxamide | >80 | |

| Direct Amidation | EDCI, HOBt | 2-Fluoro-N-phenylpyridine-4-carboxamide | 68-72 | |

| Ligand for Metal Complexes | [M(π-bound ligand)X2]2 | Organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide | 60-88 | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 2 4 Fluorophenyl Pyridine Systems

Ligand Reactivity in the Formation of Metal Complexes

2-(4-Fluorophenyl)pyridine is an effective ligand in coordination chemistry, primarily utilizing the lone pair of electrons on the pyridine (B92270) nitrogen atom to bind to metal centers. This nitrogen acts as a Lewis base, readily reacting with various Lewis acids, including metal ions, to form stable coordination complexes. jscimedcentral.com The reactivity can be characterized by several key interaction modes.

The primary mode of coordination is through a sigma (σ) bond formed between the pyridine nitrogen and the metal center. jscimedcentral.com In this monodentate fashion, the ligand occupies a single coordination site on the metal. For low oxidation state metal centers, in addition to the primary σ-donation, there can be a secondary π-interaction between the metal's d-orbitals and the π-system of the pyridine ring. caltech.edu This can lead to different binding modes, such as an η² fashion, where two atoms of the pyridine ring bond to the metal, disrupting the ring's aromaticity. caltech.edu

Once complexed, the reactivity of the ligand itself can be modified. The coordination to a metal center enhances the electron-withdrawing nature of the pyridine ring, which can influence substitution reactions on the ligand. Furthermore, the non-coordinated phenyl ring remains available for functionalization, and in some systems where a pyridyl ring is intentionally left non-coordinated, it can react with electrophiles independently of the metal center. rsc.org

Table 1: Coordination Modes of Pyridine-Type Ligands in Metal Complexes

| Coordination Mode | Description | Governing Factors | Reference |

|---|---|---|---|

| Monodentate (σ-donation) | The ligand binds to the metal center through the nitrogen atom's lone pair. This is the most common coordination mode. | Lewis acidity of the metal; steric hindrance around the metal center and ligand. | jscimedcentral.com |

| η² (Pi-Coordination) | The metal binds to the nitrogen and an adjacent carbon atom of the pyridine ring, involving the ring's π-system. | Electron richness and oxidation state of the metal (favored by low-valent metals); electronic properties of other ligands. | caltech.edu |

| Bridging Ligand | In multinuclear complexes, the pyridine nitrogen of one ligand can bind to a second metal center. | Stoichiometry of the metal and ligand; formation of dinuclear or polynuclear species. | caltech.edu |

Nucleophilic Substitution Reactions Involving Fluorinated Pyridine Ligands

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. quimicaorganica.orgstackexchange.comquora.com This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comquora.com An intermediate resulting from attack at the C-2 or C-4 position possesses a resonance form where the formal negative charge resides on the nitrogen, providing significant stabilization. stackexchange.com This is not possible for an attack at the C-3 position.

When a leaving group, such as a halogen, is present at the C-2 or C-4 position, SNAr reactions proceed readily. In the context of fluorinated pyridine ligands, the fluorine atom is an excellent leaving group for SNAr. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack, which is typically the rate-determining step. acs.org Research has shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org This enhanced reactivity makes 2-fluoropyridines valuable substrates for introducing a wide array of functional groups via substitution with oxygen, nitrogen, and sulfur nucleophiles under mild conditions. nih.gov

Table 2: Relative Reactivity of 2-Halopyridines in Nucleophilic Aromatic Substitution

| Leaving Group (X) | Relative Rate of Substitution (vs. X=Cl) | Reason for Reactivity | Reference |

|---|---|---|---|

| -F | ~320 | High electronegativity of fluorine facilitates the rate-determining nucleophilic attack. | acs.org |

| -Cl | 1 | Baseline reactivity; good leaving group ability. | acs.org |

| -Br | <1 | Weaker C-Br bond but less polarization compared to C-Cl. | nih.gov |

| -I | <1 | Best leaving group in terms of bond strength, but the bond is least polarized, slowing initial attack. | nih.gov |

Intramolecular Cyclization and Derivatization Reactivity

The this compound scaffold is a versatile platform for constructing more complex, fused heterocyclic systems through intramolecular cyclization and for introducing new functionalities through derivatization.

Derivatization reactions can target either the pyridine or the phenyl ring. One key strategy is the direct C-H functionalization, which avoids the need for pre-halogenated substrates. nih.gov For instance, transition-metal-catalyzed C-H borylation can install boron-containing groups, although this typically occurs at the 3- and 4-positions of the pyridine ring. acs.orgnih.gov Another derivatization approach is selective fluorination, where agents like elemental fluorine-iodine mixtures can introduce a fluorine atom specifically at the 2-position of a pyridine ring. rsc.org

Intramolecular cyclization reactions provide powerful routes to polycyclic aromatic systems. A notable strategy involves installing a reactive tether on the this compound core that can subsequently react with one of the aromatic rings. For example, substrates containing a tethered alkyne and nitrile group can undergo a base-catalyzed intramolecular [4+2] cycloaddition. nih.gov In this process, a base like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) promotes the tautomerization of the alkyne to a highly reactive allene (B1206475) intermediate. nih.gov This allene then undergoes a cycloaddition with the pendant nitrile group, resulting in the formation of a new, fused pyridine ring. nih.gov This methodology allows for the creation of complex pyrido-fused heteroaromatics under ambient conditions.

Table 3: Selected Derivatization and Cyclization Strategies

| Reaction Type | Description | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Direct Fluorination | Introduction of a fluorine atom at the C-2 position of the pyridine ring. | Elemental fluorine (F₂) and iodine (I₂) | 2-Fluoro-substituted pyridine derivative | rsc.org |

| C-H Borylation | Installation of a boronate ester group, typically at the C-3 or C-4 position. | Transition metal catalyst (e.g., Iridium-based) | Pyridylboronate ester | acs.org |

| Intramolecular [4+2] Cycloaddition | Cyclization of a substrate with tethered alkyne and nitrile groups to form a fused ring. | Organic base (e.g., TBD) at room temperature | Fused pyridoheterocycle | nih.gov |

Influence of Fluorine Substitution on Reaction Selectivity and Pathway

The fluorine atom on the phenyl ring of this compound exerts a significant, albeit sometimes subtle, influence on the molecule's reactivity, selectivity, and even its physicochemical properties. nih.govmdpi.com This influence is multifaceted, stemming from both steric and electronic effects.

Electronically, fluorine is the most electronegative element, and it acts as an electron-withdrawing group through induction (-I effect). This electronic pull can affect the reactivity of the entire molecule. For instance, the electron-withdrawing nature of the 4-fluorophenyl group can slightly increase the electrophilicity of the pyridine ring, potentially modulating its reactivity toward nucleophiles.

The presence of fluorine significantly impacts reaction pathways. In nucleophilic aromatic substitution on the phenyl ring, the fluorine atom itself can act as a leaving group, although this typically requires harsh conditions or additional activating groups. More commonly, the fluorine atom influences selectivity in reactions on the phenyl ring. For example, in electrophilic aromatic substitution, the fluorine atom is a deactivating but ortho, para-directing group. In metalation reactions, it can direct ortho-lithiation.

Coordination Chemistry and Metal Complexes of 2 4 Fluorophenyl Pyridine Ligands

Iridium Complexes Bearing 2-(4-Fluorophenyl)pyridine Ligands

Iridium(III) complexes featuring this compound and its analogues as cyclometalating ligands are a cornerstone of research in phosphorescent materials. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing, leading to high phosphorescence quantum yields.

Synthesis and Characterization of Iridium(III) Cyclometalated Complexes (e.g., Tris(this compound)iridium)

The synthesis of cyclometalated iridium(III) complexes, such as the homoleptic complex Tris(this compound)iridium(III) (Ir(p-F-ppy)3), typically involves a two-step process. nih.gov The initial step is the reaction of an iridium salt, commonly iridium(III) chloride hydrate, with the this compound ligand. nih.govorgsyn.org This reaction forms a chloro-bridged dimer, [(p-F-ppy)2Ir(μ-Cl)]2. orgsyn.org Subsequent reaction of this dimer with an additional equivalent of the cyclometalating ligand, often in the presence of a silver salt to abstract the chloride, yields the desired tris-homoleptic complex. nih.gov Alternatively, heteroleptic complexes of the type [Ir(C^N)2(L^X)], where C^N is the cyclometalating ligand and L^X is an ancillary ligand, are synthesized by reacting the chloro-bridged dimer with the desired ancillary ligand. nih.govnih.gov

Tris(this compound)iridium is noted for its catalytic activity in photoreactions, where it facilitates electron transfer and enhances reaction selectivity. medchemexpress.com It is also utilized in improving the efficiency of displays and solar cells. medchemexpress.com

Tuning of Electronic and Photophysical Properties through Ligand Modification

The electronic and photophysical properties of iridium(III) complexes can be systematically tuned by modifying the structure of the this compound ligand. The introduction of electron-donating or electron-withdrawing groups onto the phenyl or pyridine (B92270) rings of the ligand can significantly impact the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov

For instance, introducing electron-donating groups generally raises the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. nih.gov This modulation of the frontier orbital energies directly affects the emission wavelength of the complex. A smaller HOMO-LUMO gap typically results in a red-shift of the emission, while a larger gap leads to a blue-shift. nih.govnih.gov This principle allows for the rational design of emitters spanning the visible spectrum. rsc.org

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and understanding these effects. nih.govnih.gov These calculations can elucidate the nature of the electronic transitions, which are often a mixture of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand (LC) character. nih.govnih.gov The relative contributions of these transitions determine the photophysical properties, including emission color, quantum yield, and excited-state lifetime. nih.gov

| Complex Type | Modification | Effect on Photophysical Properties | Reference |

| Homoleptic Ir(III) | Electron-donating group on ligand | Red-shifted emission | nih.gov |

| Homoleptic Ir(III) | Electron-withdrawing group on ligand | Red-shifted emission | nih.gov |

| Heteroleptic Ir(III) | Phenyl group on ancillary ligand | Promotes temperature-independent deactivation | acs.org |

| Cationic Ir(III) | NMe2 group on ancillary ligand | Blue-shifts emission | nih.gov |

Ancillary Ligand Effects on Iridium Complex Performance

A wide variety of ancillary ligands have been investigated, including β-diketonates (like acetylacetonate), picolinates, bipyridines, and more complex structures like salicylaldimines and 2-picolinamides. nih.govrsc.orgbas.bg Electron-rich ancillary ligands can increase the electron density at the iridium center, which can affect the energy of the HOMO and, consequently, the emission properties. nih.govacs.org For example, dithiocarbamate, β-ketoiminate, and amidinate ancillary ligands have been shown to influence phosphorescence wavelength and excited-state dynamics. nih.govacs.org

Ruthenium and Osmium Organometallic Complexes with N-(4-Fluorophenyl)pyridine-2-carbothioamide Ligands

The N,S-bidentate ligand N-(4-fluorophenyl)pyridine-2-carbothioamide has been utilized to synthesize organometallic ruthenium(II) and osmium(II) complexes. mdpi.com These complexes are typically prepared by reacting the ligand with the appropriate dimeric metal precursors, such as [M(π-bound ligand)X2]2, where M is Ru or Os, the π-bound ligand is p-cymene (B1678584) or pentamethylcyclopentadienyl (Cp*), and X is a halide (Cl, Br, I). mdpi.com

These half-sandwich "piano-stool" complexes have been characterized by NMR spectroscopy, ESI-mass spectrometry, and in some cases, single-crystal X-ray diffraction. mdpi.com The coordination of the metal center to the pyridine nitrogen and the thioamide sulfur has been confirmed by these techniques. mdpi.com The systematic variation of the metal center (Ru vs. Os) and the halide leaving group allows for a detailed study of their impact on the stability and reactivity of the complexes. mdpi.com Some of these complexes have shown promise as anticancer agents. mdpi.com

Rhodium and Platinum Complexes Incorporating Pyridine-2-carboxamide Scaffolds

Pyridine-2-carboxamide ligands derived from this compound are also effective scaffolds for the construction of rhodium(III) and platinum(II) complexes. The N-(4-bromophenyl)-pyridine-2-carboxamide ligand, for example, coordinates to palladium(II) in a bidentate fashion through the pyridine nitrogen and the deprotonated amide nitrogen, forming stable five-membered chelate rings. mdpi.com This results in a distorted square-planar geometry around the metal center. mdpi.com Similar coordination behavior is expected with platinum(II).

Rhodium(III) complexes can also be synthesized with these types of ligands. mdpi.com The synthesis of these complexes often involves the reaction of the ligand with a suitable metal precursor, such as [Rh(Cp*)Cl2]2. mdpi.com The resulting complexes have been characterized by various spectroscopic methods. mdpi.comresearchgate.net

Zinc and Cobalt Coordination Complexes

The coordination chemistry of this compound-based ligands extends to first-row transition metals like zinc(II) and cobalt(II). A novel pyridine-phenyl bifunctional ligand, 5-(6-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid, which incorporates a pyridine-phenyl moiety, has been used to construct coordination polymers with both zinc(II) and cobalt(II). rsc.org

The introduction of bis(imidazole) linkers of varying lengths leads to the formation of diverse and intricate structures, including 2D and 3D networks. rsc.org For example, with one linker, a 2D wave-like sheet and an interpenetrating 2D structure were formed for the zinc and cobalt complexes, respectively. rsc.org A different linker resulted in a novel 3D network for the zinc complex and a unique 2D trilayer structure for the cobalt complex. rsc.org The luminescent zinc coordination polymers have shown potential as sensors for metal cations and anions, as well as for certain antibiotics in aqueous solution. rsc.org Furthermore, all four of these zinc and cobalt coordination polymers have demonstrated photocatalytic activity in the degradation of methylene (B1212753) blue. rsc.org

In other work, cobalt(II) complexes with N-methylaniline as a coligand have been synthesized and structurally characterized, revealing octahedrally coordinated cobalt(II) centers linked into linear chains. acs.org

Applications of 2 4 Fluorophenyl Pyridine in Materials Science and Electronic Devices

The compound 2-(4-fluorophenyl)pyridine is a significant building block in the realm of materials science, primarily due to its unique electronic and photophysical properties. Its structure, which combines a pyridine (B92270) ring with a fluorinated phenyl group, makes it a valuable ligand for creating advanced materials with applications in various electronic devices.

Computational and Theoretical Chemistry of 2 4 Fluorophenyl Pyridine Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-fluorophenyl)pyridine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry, including bond lengths and angles. ajchem-a.comsemanticscholar.org These theoretical calculations have been shown to be in good agreement with experimental data where available. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.commalayajournal.org A larger energy gap implies higher stability and lower chemical reactivity. ajchem-a.com

For molecules containing the this compound scaffold, the HOMO is often localized on the pyridine (B92270) and phenyl rings, while the LUMO is distributed over the imidazole (B134444) and chloro-substituted phenyl ring in related structures. malayajournal.org This distribution of electron density in the frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The calculated HOMO-LUMO energy gap for related compounds suggests good kinetic stability. ajchem-a.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Phenyl-Imidazole Compound

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data calculated at the B3LYP/6-31G(d,p) basis set for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which corresponds to stabilizing intramolecular interactions. This analysis helps in understanding the nature of the chemical bonds and the charge distribution throughout the molecule.

Natural Hybrid Orbital (NHO) analysis, a component of NBO, describes the hybridization of atomic orbitals that form the chemical bonds. This provides insights into the geometry and bonding characteristics of the molecule. For this compound systems, NBO and NHO analyses can elucidate the nature of the C-F, C-N, and C-C bonds, as well as the interactions between the phenyl and pyridine rings.

Molecular Docking Studies for Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz In the context of this compound derivatives, molecular docking is extensively used to investigate their potential as inhibitors of various protein targets, such as kinases. frontiersin.orgnih.govnih.gov

These studies involve placing the ligand (the this compound derivative) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score in kcal/mol. frontiersin.org A more negative score typically indicates a stronger binding affinity. For instance, derivatives of this compound have been docked into the active sites of enzymes like Candida albicans Yck2 and c-Met/VEGFR-2, showing promising binding energies and identifying key interactions with amino acid residues. frontiersin.orgnih.gov

Table 2: Molecular Docking Scores for this compound Analogs against Yck2

| Compound | Re-docking Score (kcal/mol) |

| Yck2-102583821 | -11.0 |

| Yck2-12982634 | -10.8 |

| Yck2-102487860 | -10.9 |

| Yck2-86260205 | -10.7 |

These scores indicate strong binding affinities of the ligands to the target protein. frontiersin.org

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. frontiersin.org For ligand-protein complexes identified through docking, MD simulations are crucial for assessing their stability and flexibility in a dynamic, solvent-based environment. frontiersin.org

Key parameters analyzed from MD simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). frontiersin.org A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the protein's active site. frontiersin.org RMSF analysis reveals the flexibility of different parts of the protein and the ligand, highlighting regions that are more mobile. These simulations, often run for hundreds of nanoseconds, offer a more realistic view of the binding stability than static docking studies. frontiersin.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov This method is particularly valuable for predicting absorption and fluorescence spectra, as well as understanding photochemical processes. nih.govresearchgate.net

For molecules like this compound, which can exhibit interesting photophysical properties, TD-DFT calculations can elucidate the nature of electronic transitions, such as intramolecular charge transfer (ICT). nih.gov For example, in a related compound, TD-DFT was used to investigate how intermolecular hydrogen bonding could induce the formation of a twisted intramolecular charge-transfer (TICT) state, leading to dual fluorescence. nih.gov These calculations provide insights into the relationship between molecular structure and color, which is important for the design of new dyes and optical materials. researchgate.net

Quantum Chemical Investigations of Spin-Orbit Coupling and Intersystem Crossing

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state. nsf.gov The efficiency of this process is governed by the strength of the spin-orbit coupling (SOC). nsf.gov

Quantum chemical calculations can be used to determine the SOC constants and predict ISC rates. nsf.gov For organic molecules, these calculations are important for understanding phenomena like phosphorescence and the generation of reactive oxygen species in photodynamic therapy. nsf.gov While specific studies on the spin-orbit coupling in this compound are not widely reported, theoretical frameworks based on TD-DFT can be applied to investigate these properties. nsf.gov Such studies would involve calculating the SOC matrix elements between the relevant singlet and triplet states to understand the potential for ISC in this system. Computational studies on related systems have shown that factors like structural modifications can significantly influence the SOC and, consequently, the ISC rate. nsf.gov

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry serves as a powerful tool for predicting the molecular properties of this compound, offering insights that complement experimental findings. Methods such as Density Functional Theory (DFT) are instrumental in modeling its spectroscopic characteristics and the subtle non-covalent forces that govern its interactions with other molecules.

Spectroscopic Signature Prediction

Theoretical calculations allow for the a priori prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure. DFT has become a standard method for accurately simulating vibrational and electronic spectra, while the Gauge-Including Atomic Orbital (GIAO) method is widely used for calculating NMR chemical shifts. nih.govspectroscopyonline.com

Vibrational Frequencies (IR and Raman): DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the infrared (IR) and Raman vibrational frequencies of this compound. spectroscopyonline.comepstem.net These calculations help in the assignment of fundamental vibrational modes observed experimentally. For instance, theoretical studies on similar aromatic compounds have successfully correlated calculated frequencies with experimental FT-IR and FT-Raman spectra, identifying characteristic vibrations such as C-H stretching, C-C ring vibrations, and the distinctive C-F stretching mode. spectroscopyonline.comresearchgate.net

NMR Spectra: The GIAO method is frequently employed to predict ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net Calculations for related structures, such as 2-fluoro-4-pyridineboronic acid, show good agreement between theoretical and experimental data when appropriate levels of theory and solvation models are used. researchgate.net For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, accounting for the electronic environment shaped by the fluorine substituent and the nitrogen atom in the pyridine ring.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* transitions, which are characteristic of conjugated aromatic systems like this compound. mdpi.com Computational studies on analogous compounds have demonstrated that TD-DFT can reproduce experimental UV-Vis spectra with reasonable accuracy. mdpi.com

Below is a table representing typical predicted spectroscopic data for a molecule like this compound, based on standard computational methods applied to similar structures.

Predicted Spectroscopic Data for this compound Systems| Spectroscopy Type | Parameter | Predicted Value Range | Computational Method |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 110-165 ppm | DFT/GIAO |

| ¹H NMR | Chemical Shift (δ) | 7.0-8.8 ppm | DFT/GIAO |

| FT-IR | C-F Stretch (ν) | 1220-1260 cm⁻¹ | DFT (e.g., B3LYP/6-311G) |

| FT-IR | C=N Stretch (ν) | 1580-1610 cm⁻¹ | DFT (e.g., B3LYP/6-311G) |

| UV-Vis | λmax (π → π*) | 250-290 nm | TD-DFT |

Note: The values presented are illustrative and based on typical results for similar fluorinated bi-aryl compounds calculated using the specified methods. Actual experimental and calculated values may vary.

Intermolecular Interaction Analysis

The solid-state packing and interactions of this compound are governed by a network of non-covalent interactions. nih.gov Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and quantify these forces. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer between filled (donor) and empty (acceptor) orbitals, revealing the electronic stabilization underlying intermolecular interactions. nih.govrsc.org For systems involving fluorophenyl and pyridine rings, NBO can quantify the strength of hydrogen bonds (e.g., C-H···N or C-H···F) and other donor-acceptor interactions. nih.govnih.gov Studies on related molecules show that the perturbation energy (E²) from NBO analysis provides a measure of interaction strength, with higher E² values indicating stronger stabilization. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes interactions based on the topology of the electron density. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), describe the nature of the bond, distinguishing between shared (covalent) and closed-shell (non-covalent) interactions. irb.hr

The following table summarizes the types of intermolecular interactions expected in this compound systems and the computational methods used to analyze them.

Analysis of Predicted Intermolecular Interactions in this compound| Interaction Type | Description | Relevant Computational Method | Key Parameter |

|---|---|---|---|

| π-π Stacking | Interaction between the aromatic rings of the phenyl and pyridine moieties. | QTAIM, NCI Plot, SAPT | Interaction Energy, Bond Critical Points |

| C-H···N Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and the nitrogen of the pyridine ring. | NBO, QTAIM | Stabilization Energy (E²), Electron Density (ρ) at BCP |

| C-H···F Hydrogen Bond | A weak hydrogen bond involving the fluorine atom as a proton acceptor. | NBO, QTAIM, Hirshfeld Surface | Interaction Energy, Contact Percentage |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Hirshfeld Surface | Contact Percentage (~48% in similar structures nih.govnih.gov) |

Note: The interaction types are based on the known crystal structure of this compound and analyses of structurally similar compounds. nih.govnih.govnih.gov The quantitative contributions would require specific calculations for the target molecule.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(4-Fluorophenyl)pyridine by probing the magnetic properties of its atomic nuclei within a magnetic field.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectroscopy each provide unique insights into the chemical environment of the atoms in this compound.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows a complex multiplet for the proton on the pyridine (B92270) ring, along with other multiplets for the remaining pyridine and fluorophenyl protons. A representative ¹H NMR spectrum in CDCl₃ exhibits signals at δ 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), and 7.20 – 7.11 (m, 2H). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound in CDCl₃ shows distinct signals for each carbon atom, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern due to carbon-fluorine coupling. Key chemical shifts are observed at δ 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, and 115.7 (d, J = 21.6 Hz). rsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In CDCl₃, the ¹⁹F NMR spectrum of this compound shows a single signal at approximately δ -113.16. rsc.org

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Coupling Constant (J) in Hz |

|---|---|---|

| ¹H | 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H) | N/A |

| ¹³C | 163.5 | d, J = 249.3 Hz |

| 135.5 | d, J = 3.1 Hz | |

| 128.7 | d, J = 8.4 Hz | |

| 115.7 | d, J = 21.6 Hz | |

| ¹⁹F | -113.16 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar compounds, often producing a protonated molecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight. For this compound (C₁₁H₈FN), the expected monoisotopic mass is approximately 173.06 g/mol . ESI-MS would be expected to show a prominent peak at m/z 174.07, corresponding to the protonated molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS analysis of this compound, the molecule is first vaporized and separated from other components before being ionized, typically by electron impact (EI). This high-energy ionization method leads to characteristic fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak and various fragment ions. For this compound, the major peaks observed in the mass spectrum are at m/z values of 173 (molecular ion), 172, and 174. nih.gov The relative abundances of these peaks provide a unique fingerprint for the compound.

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 173 | Top Peak | Molecular Ion [M]⁺ |

| 172 | 2nd Highest | [M-H]⁺ |

| 174 | 3rd Highest | Isotopic Peak |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

The crystal structure of this compound has been determined, and it crystallizes in the monoclinic space group C 1 2/c 1. nih.gov The unit cell parameters are a = 20.810 Å, b = 5.7364 Å, and c = 14.397 Å, with β = 98.967°. nih.gov This data provides fundamental information about the packing of the molecules in the solid state. In a related compound, 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the pyridine ring makes a dihedral angle of 49.51 (10)° with the 4-fluorophenyl ring. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 20.810 |

| b (Å) | 5.7364 |

| c (Å) | 14.397 |

| β (°) | 98.967 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are used to identify functional groups and confirm the molecular structure.

FT-IR Spectroscopy: The FT-IR spectrum of a molecule shows absorption bands corresponding to specific vibrational modes, such as stretching and bending of bonds. For aromatic compounds like this compound, characteristic bands for C-H stretching, C=C and C=N ring stretching, and C-H bending are expected. The C-F stretching vibration typically appears in the region of 1360-1000 cm⁻¹. ajchem-a.com

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be more prominent in one technique than the other. For instance, symmetric vibrations often give rise to strong Raman bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound, featuring a conjugated system of a pyridine ring and a 4-fluorophenyl ring, gives rise to distinct electronic transitions.

The primary electronic transitions observed for this class of molecules are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from the π bonding orbitals of the aromatic rings to the corresponding π* antibonding orbitals. The conjugation between the phenyl and pyridine rings creates an extended π-electron system, which influences the energy required for this transition.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the pyridine ring) to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower intensity (molar absorptivity). libretexts.org

The UV-Vis spectrum of pyridine itself shows characteristic absorptions for these transitions. libretexts.org The introduction of the 4-fluorophenyl substituent on the pyridine ring is expected to modify the absorption maxima (λmax) due to its electronic effects on the conjugated system. While specific experimental λmax values for this compound are not extensively reported in publicly available literature, the absorption characteristics can be inferred from its structural components and related compounds. For instance, studies on similar furopyridine derivatives show characteristic absorption bands in the 250 nm to 390 nm region, which are attributed to both π → π* and n → π* transitions. researchgate.net

Table 8.5.1: General UV-Vis Absorption Characteristics for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Shorter Wavelength (Higher Energy) | High |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of elements within a chemical compound. This experimental data is then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula has been established as C₁₁H₈FN. nih.govpipzine-chem.com

The empirical formula can be confirmed by comparing the theoretical elemental composition, calculated from the molecular formula, with the results obtained from experimental elemental analysis. The molecular weight of C₁₁H₈FN is approximately 173.19 g/mol . The theoretical percentage of each element can be calculated as follows:

Carbon (C): (11 × 12.011 g/mol ) / 173.19 g/mol × 100%

Hydrogen (H): (8 × 1.008 g/mol ) / 173.19 g/mol × 100%

Fluorine (F): (1 × 18.998 g/mol ) / 173.19 g/mol × 100%

Nitrogen (N): (1 × 14.007 g/mol ) / 173.19 g/mol × 100%

The results of these calculations provide a precise theoretical benchmark. In a laboratory setting, techniques such as combustion analysis are used to determine the percentages of carbon, hydrogen, and nitrogen. The close agreement between the experimental values and the theoretical values presented in the table below would validate the empirical formula of the compound, which in this case is identical to its molecular formula (C₁₁H₈FN).

Table 8.6.1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 76.29 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.66 |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.97 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.09 |

| Total | | | | 173.190 | 100.00 |

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives can be achieved via transition-metal-free coupling reactions under base- or visible-light-promoted conditions. For example, analogous pyridine derivatives (e.g., 2-((4-fluorophenyl)thio)pyridine) have been synthesized using aryl halides and sulfur nucleophiles, with yields influenced by solvent polarity, temperature, and stoichiometry . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst-free conditions : Visible light activation reduces byproduct formation.

- Purification : Flash chromatography or recrystallization improves purity.

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Thioether coupling | DMF, 80°C, 12h | 65–78% | |

| Suzuki-Miyaura coupling* | Pd catalyst, THF, reflux | 70–85% | Extrapolated |

| *Hypothetical example based on analogous reactions. |

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small molecules) .

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., fluorophenyl proton splitting) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±1 ppm).

Critical Tip : For ambiguous NOE (Nuclear Overhauser Effect) signals, 2D NMR (e.g., COSY, HSQC) clarifies spatial relationships between protons and carbons.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: While toxicity data for this specific compound is limited, extrapolate from structurally similar fluorophenyl derivatives :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation if symptoms persist .

Documentation : Maintain a hazard log to track exposure incidents and update protocols as new data emerges.

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives to kinase targets like p38 MAPK?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with kinase ATP-binding pockets. For example:

- Docking : Align the fluorophenyl group into hydrophobic pockets (e.g., p38α’s Thr106 and Met109 residues) .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding energy (e.g., fluorophenyl vs. chlorophenyl).

| Derivative | Target | Computed ΔG (kcal/mol) | Experimental IC |

|---|---|---|---|

| 2-(4-Fluorophenyl) | p38α MAPK | -9.2 | 85 nM* |

| 2-(4-Chlorophenyl) | p38α MAPK | -8.7 | 120 nM* |

| *Hypothetical data based on . |

Validation : Cross-check with in vitro kinase inhibition assays using recombinant proteins.

Q. What strategies mitigate metabolic degradation of this compound in pharmacological studies?

Methodological Answer: Fluorine substitution enhances metabolic stability by reducing cytochrome P450 oxidation. Key approaches:

- Deuterium incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions.

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) adjacent to the fluorophenyl ring .

Case Study : A benzo[d]imidazole derivative with a 4-fluorophenyl group retained 89.13% of its structure after 1 hour in microsomal assays .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps:

- Reproducibility checks : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays).

- HPLC purity validation : Ensure >95% purity via reverse-phase HPLC with UV/Vis detection.

- Meta-analysis : Compare data across multiple studies (e.g., p38α inhibition IC values in ).

Example : Batch-to-batch variability in a pyridinylimidazole scaffold altered selectivity for JNK3 vs. p38α .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer: Fluorine’s low electron density complicates X-ray diffraction. Solutions include:

- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å).

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement .

- Disorder modeling : Apply restraints to fluorine positions in refinement software.

Case Study : The crystal structure of 2-fluoro-5-(4-fluorophenyl)pyridine was resolved using SHELXE, revealing planar geometry critical for π-stacking .

Q. Data Availability Table

| Data Type | Source | Relevant Evidence |

|---|---|---|

| Synthetic yields | Transition-metal-free coupling | |

| Metabolic stability | Microsomal assays | |

| Kinase selectivity | p38 MAPK inhibition studies | |

| Crystallographic software | SHELX suite |

Q. Notes

- Avoided unreliable sources per user instructions.

- All recommendations are methodology-focused, aligning with academic research rigor.

- Citations formatted as correspond to provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.